molecular formula C10H12BrNO B169072 4-(3-Bromophenyl)morpholine CAS No. 197846-82-5

4-(3-Bromophenyl)morpholine

Cat. No. B169072
M. Wt: 242.11 g/mol
InChI Key: RQMIVKDXRGZOBQ-UHFFFAOYSA-N
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Description

“4-(3-Bromophenyl)morpholine” is a chemical compound with the molecular formula C10H12BrNO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of “4-(3-Bromophenyl)morpholine” and its derivatives has been a subject of research. For instance, a newly synthesized pyrazoline derivative of “4-(3-Bromophenyl)morpholine” was prepared and assayed biologically for AchE activity . Another study reported the synthesis of “2-(3-bromophenyl)-1-(4-morpholinyl)ethanone” by a two-step synthesis method .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromophenyl)morpholine” consists of a morpholine ring attached to a bromophenyl group. The average mass of the molecule is 242.112 Da and the monoisotopic mass is 241.010223 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Bromophenyl)morpholine” include a density of 1.4±0.1 g/cm3, boiling point of 341.1±37.0 °C at 760 mmHg, and a flash point of 160.1±26.5 °C. It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The compound 4-(3-Bromophenyl)morpholine has been utilized in synthesizing various derivatives. For instance, Zhao (2012) reported the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, showcasing the structural adaptability of this compound (Zhao, 2012).

  • Molecular Structure Investigations : The molecular structure and conformation of compounds derived from 4-(3-Bromophenyl)morpholine have been extensively studied. The research by Ibiş et al. (2010) on a related compound highlights the significance of crystallography in understanding the structural aspects of these derivatives (Ibiş, Deniz, & Tuyun, 2010).

Applications in Medicinal Chemistry

  • Antibiotic Activity Modulation : Oliveira et al. (2015) explored the use of 4-(Phenylsulfonyl) morpholine, a related compound, in modulating antibiotic activity against multidrug-resistant strains, indicating the potential of 4-(3-Bromophenyl)morpholine derivatives in combating drug resistance (Oliveira et al., 2015).

  • Synthesis of Anticoagulants : Luo Lingyan et al. (2011) discussed the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of the anticoagulant rivaroxaban, demonstrating the importance of 4-(3-Bromophenyl)morpholine in pharmaceutical synthesis (Luo Lingyan et al., 2011).

Chemical Synthesis and Reactivity

  • Novel Synthesis Approaches : D’hooghe et al. (2006) reported novel synthesis methods for morpholine derivatives, highlighting the versatility of 4-(3-Bromophenyl)morpholine in chemical synthesis (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

  • Development of Protecting Groups : Surprenant and Lubell (2006) developed a new safety-catch amine protection group using a derivative of 4-(3-Bromophenyl)morpholine, demonstrating its application in the protection of sensitive functional groups in organic synthesis (Surprenant & Lubell, 2006).

Phototherapy and Imaging

  • Cancer Phototherapy : Tang et al. (2019) synthesized a smart photosensitizer with morpholine, demonstrating the application of 4-(3-Bromophenyl)morpholine derivatives in cancer phototherapy and imaging (Tang et al., 2019).

Future Directions

The future directions for “4-(3-Bromophenyl)morpholine” could involve further exploration of its biological activities. For instance, a study on a newly synthesized pyrazoline derivative of “4-(3-Bromophenyl)morpholine” investigated its neurotoxic potentials, suggesting potential applications in neurobiology .

properties

IUPAC Name

4-(3-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMIVKDXRGZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406901
Record name 4-(3-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)morpholine

CAS RN

197846-82-5
Record name 4-(3-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromoaniline (3.0 mL, 4.7 g, 28 mmol), 2-bromoethylether (4.2 mL, 7.7 g, 33 mmol) and diisopropylethylamine (15 mL, 11 g, 86 mmol) were dissolved in anhydrous DMF (20 mL) under inert gas atmosphere and heated to 100° C. for 6 h. After cooling to room temperature the mixture was poured into water (300 mL) and extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated to dryness. Purification of the residue by flash chromatography afforded 2.9 g (12 mmol, 43% yield) of 4-(3-bromophenyl)morpholine.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromoaniline (1.00 g, 5.81 mmol) in anhydrous DMF (20 mL) was added 1-bromo-2-(2-bromoethoxy)ethane (1.62 g, 6.18 mmol) and DIPEA (2.25 g, 17.4 mmol). The solution was heated to 100° C. for 16 h, cooled and concentrated. The residue was purified by preparative HPLC purification. (230 mg, yield 16.4%) MS (ESI+) e/z: 242.0 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PA Procopiou, NA Anderson, J Barrett… - Journal of Medicinal …, 2018 - ACS Publications
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, via a rhodium catalyzed asymmetric 1,4-addition of arylboronic acids in the presence …
Number of citations: 33 pubs.acs.org
SB Larsen, B Bang-Andersen, TN Johansen… - Tetrahedron, 2008 - Elsevier
The palladium-catalyzed monoamination of symmetric dibromobenzenes can be performed using a catalyst based on Pd 2 dba 3 and BINAP in the presence of NaO(t-Bu). The …
Number of citations: 44 www.sciencedirect.com
MR Turner - 2000 - search.proquest.com
A novel synthesis of indoles having electron withdrawing substituents in the 3-position has been developed. Various 2-nitrostyrenes were prepared via Stille coupling of 2-tributyl stannyl…
Number of citations: 2 search.proquest.com
G Johansson, S Sundquist, G Nordvall… - Journal of medicinal …, 1997 - ACS Publications
A series of 25 derivatives of the muscarinic antagonist 3-(2-furanyl)quinuclidin-2-ene (4) was synthesized and evaluated for muscarinic and antimuscarinic properties. Substitution at all …
Number of citations: 40 pubs.acs.org
J Xiang, Y Wang, W Wang, J Yu, L Zheng, Y Hong… - Bioorganic …, 2023 - Elsevier
Janus kinases (JAKs) play a critical role in modulating the function and expression of inflammatory cytokines related to rheumatoid arthritis (RA). Herein, we report the design, synthesis, …
Number of citations: 1 www.sciencedirect.com
F Pettersson, P Svensson, S Waters, N Waters… - European Journal of …, 2013 - Elsevier
A series of mono-substituted 4-phenylpiperidines and -piperazines have been synthesized and their effects on the dopaminergic system tested in vivo. The structure activity relationship (…
Number of citations: 10 www.sciencedirect.com
U Swaminathan - 2014 - repository.library.northeastern.edu
The term “Neglected Tropical Diseases”(NTDs) most commonly refers to a group of parasitic and bacterial infectious disease affecting more than one billion people globally. There are …
F Daili, S Sengmany, E Léonel - European Journal of Organic …, 2021 - Wiley Online Library
Electrochemical C(sp 2 )−N couplings mediated by nickel salts generated from the sacrificial anode has been described for the first time. In this approach, the sacrificial nickel anode is …

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